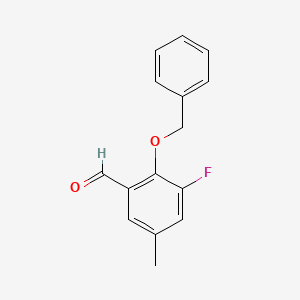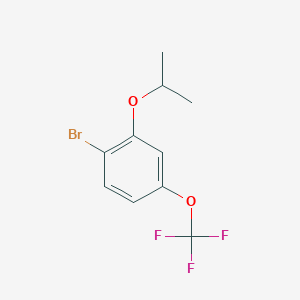
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzyl ether linkage on a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-methylbenzene and 2-methoxybenzyl alcohol.
Reaction Conditions: The key step involves the formation of the benzyl ether linkage. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 2-methoxybenzyl alcohol reacts with the fluorine-substituted aromatic ring in the presence of a suitable base and solvent.
Catalysts and Reagents: Common reagents used in this synthesis include potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluorine atom.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The methoxy and benzyl ether groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methoxybenzyl alcohol: This compound shares the fluorine and methoxy groups but lacks the benzyl ether linkage.
4-Methoxyphenylboronic acid: Contains a methoxy group and an aromatic ring but differs in the presence of a boronic acid group instead of a fluorine atom.
4-Fluorophenylboronic acid: Similar in having a fluorine atom on the aromatic ring but contains a boronic acid group.
Uniqueness
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups, along with the benzyl ether linkage, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H15FO2 |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
4-fluoro-2-[(2-methoxyphenyl)methoxy]-1-methylbenzene |
InChI |
InChI=1S/C15H15FO2/c1-11-7-8-13(16)9-15(11)18-10-12-5-3-4-6-14(12)17-2/h3-9H,10H2,1-2H3 |
Clé InChI |
CBARBQXMVDUSHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)OCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


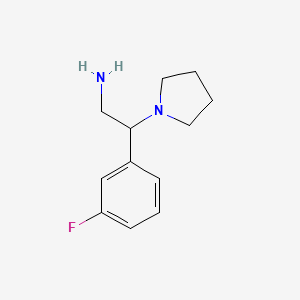

![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
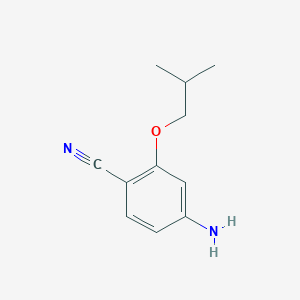
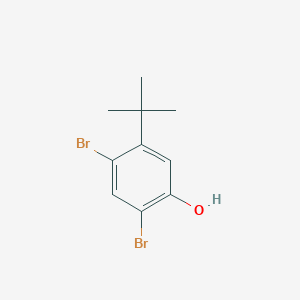
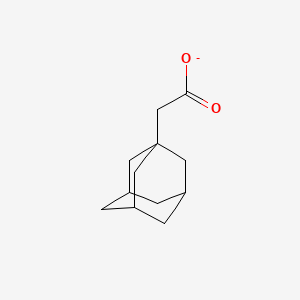
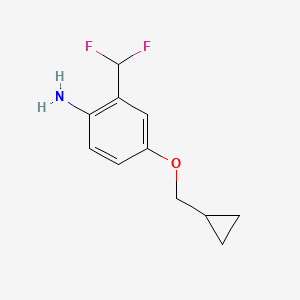
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)

